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Introduction

Conventional type 1 dendritic cells (cDC1s) are a specialized subset of dendritic cells crucial for
initiating adaptive immune responses against intracellular pathogens and tumors.[1][2] A key
function of cDC1s is their superior ability to perform antigen cross-presentation.[2] This process
involves the uptake of exogenous antigens, such as those from virus-infected cells or tumor
cells, and their presentation on Major Histocompatibility Complex (MHC) class | molecules to
prime naive CD8+ cytotoxic T lymphocytes (CTLS).[2][3][4][5] The activation of CTLs is
essential for clearing infected cells and eradicating malignancies, making the assessment of
cDC1 cross-presentation a critical aspect of immunology research and the development of
novel immunotherapies and vaccines.[6][7]

These application notes provide a comprehensive guide to the principles and methodologies
used to assess cDCL1 antigen cross-presentation, tailored for researchers, scientists, and drug
development professionals. Detailed protocols for both in vitro and in vivo assays are provided,
along with data interpretation guidelines and visualizations of key pathways and workflows.

Core Concepts in cDC1 Cross-Presentation

cDC1s utilize distinct intracellular pathways to process and present exogenous antigens on
MHC class | molecules. The two primary pathways are:

o The Cytosolic Pathway: In this pathway, internalized antigens are translocated from
endocytic compartments (phagosomes or endosomes) into the cytosol.[8] Here, they are
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degraded by the proteasome into peptides. These peptides are then transported by the
Transporter associated with Antigen Processing (TAP) into the endoplasmic reticulum (ER)
or back into phagosomes for loading onto MHC class | molecules.[8]

e The Vacuolar Pathway: This pathway involves the processing of antigens within the
endocytic compartment itself.[8] Proteases within the phagosome or endosome cleave the
antigen into peptides, which are then loaded onto MHC class | molecules that are recruited
to these compartments.[8]

The choice of pathway can depend on the nature of the antigen and the activation state of the
cDC1.
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Caption: cDC1 Antigen Cross-Presentation Pathways. (Within 100 characters)
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Assessment Techniques: An Overview

The capacity of cDC1s to cross-present antigens can be evaluated using a variety of in vitro
and in vivo methods. The most widely accepted approach utilizes model antigens, such as
chicken ovalbumin (OVA), and corresponding transgenic CD8+ T cells (OT-I) that specifically
recognize the OVA-derived peptide SIINFEKL presented on MHC class 1.[6][7]

In Vitro Assays

In vitro assays offer a controlled environment to dissect the cellular and molecular mechanisms
of cross-presentation. The general workflow involves co-culturing cDC1s with a source of
antigen and antigen-specific CD8+ T cells. T cell activation serves as the readout for successful
cross-presentation.

e cDC1 Sources:

o Bone Marrow-Derived DCs (BMDCs): Generated by culturing bone marrow progenitors
with FIt3L to produce cDC1-like cells.[1][8] GM-CSF has also been used, though FIt3L-
derived DCs are considered more representative of in vivo cDCs.[1][8]

o Splenic cDC1s: Isolated directly from mouse spleens, providing a source of bona fide,
mature cDC1s.[8] Methods to expand cDC1 numbers in vivo, such as implanting FIt3L-
secreting tumor cells, can increase yields.[8]

e Antigen Sources:

o Soluble Protein: Simple to use but may be less efficient for cross-presentation compared
to cell-associated forms.[9]

o Antigen-Coated Beads: Mimics particulate antigens and can enhance uptake.[8]

o Cell-Associated Antigens: Apoptotic or necrotic cells engineered to express the model
antigen are considered a more physiologically relevant source.[6][10]

o Readouts:

o T Cell Proliferation: Measured by dye dilution (e.g., CFSE) using flow cytometry.
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o Cytokine Production: IFN-y or TNF-a secretion by activated T cells, quantified by ELISA or
intracellular cytokine staining.[11]

o Upregulation of Activation Markers: Surface expression of molecules like CD69 or CD25
on T cells, assessed by flow cytometry.[11]

o T Cell Degranulation: Measurement of CD107a expression on the T cell surface as a
marker of cytotoxic potential.[11]

In Vivo Assays

In vivo assays are the gold standard for assessing the physiological relevance of cDC1 cross-
presentation. These experiments evaluate the ability of cDC1s to prime T cell responses within
a living animal.

o Methodology:

o Antigen-specific CD8+ T cells (e.g., OT-I) are labeled with a proliferation dye (like CFSE)
and adoptively transferred into recipient mice.[9]

o The mice are then challenged with the antigen, often in a cell-associated form,
administered intravenously or subcutaneously.[6][9]

o After several days, spleens and draining lymph nodes are harvested.

o The proliferation and activation of the transferred T cells are analyzed by flow cytometry.[9]
[12]

Quantitative Data Summary

The following tables provide examples of how quantitative data from cross-presentation assays
can be structured for clear comparison.

Table 1: Example Data from In Vitro cDC1 Cross-Presentation Assay
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%

. . IFN-y in % CD69+
cDC1 Antigen T Cell:DC Proliferated
. Supernatan on OT-I
Source Form Ratio OT-I Cells
t (pg/mL) Cells
(CFSE low)
FIt3L-BMDC Soluble OVA 10:1 152+21 250+ 35 25,634
Apoptotic
FIt3L-BMDC 10:1 85.7+5.3 2100 = 150 92.1+4.8
OVA+ Cells
. Apoptotic
Splenic cDC1 10:1 91.3+4.9 2550 = 210 95.8+3.1
OVA+ Cells
Control (No
) N/A 10:1 <1.0 <20 <5.0
Antigen)
Table 2: Example Data from In Vivo OT-I Proliferation Assay
Draining Lymph Total OT-I Cells (x % Divided OT-I
Treatment Group
Node 1074) Cells
PBS Control Inguinal 2105 <20
OVA+ Cells (i.v.) Inguinal 15.8+3.2 88.4£6.7
Batf3-/- Mouse +
Inguinal 35+09 102+25

OVA+ Cells

Note: Batf3-/- mice lack cDC1s, demonstrating the necessity of this subset for in vivo cross-

priming.

Experimental Protocols & Workflows
Protocol 1: In Vitro cDC1 Cross-Presentation Assay

This protocol details the assessment of cross-presentation by Flt3L-derived bone marrow
cDC1s using apoptotic cells as the antigen source and OT-I T cell proliferation as the readout.
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Caption: Workflow for In Vitro Cross-Presentation Assay. (Within 100 characters)
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Materials:

Bone marrow from C57BL/6 mice

» Recombinant mouse FIt3L

e Spleen and lymph nodes from OT-I transgenic mice

e Antigen-expressing cell line (e.g., B16-OVA)

e Apoptosis-inducing agent (e.g., UV irradiation or Staurosporine)

e CDB8a+ T Cell Isolation Kit (e.g., MACS)

o CFSE (Carboxyfluorescein succinimidyl ester)

e Complete RPMI-1640 medium

» Flow cytometry antibodies: Anti-CD8, Anti-CD69, viability dye

e 96-well U-bottom plates

Methodology:

» Generate cDCl1s:
o Isolate bone marrow cells from the femur and tibia of C57BL/6 mice.[8]
o Lyse red blood cells using ACK lysis buffer.

o Culture 2 x 106 cells/mL in complete RPMI supplemented with 150 ng/mL FIt3L for 8-10
days.[8]

o Harvest non-adherent cells, which will contain a population of cDC1-like cells (CD11c+,
CD24+, XCR1+).

o Prepare Antigen:

o Culture the antigen-expressing cell line (e.g., B16-OVA).
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o Induce apoptosis by UV irradiation (e.g., 120 mJ/cm?) and subsequent incubation for 4-6
hours. Confirm apoptosis using Annexin V/PI staining.

 Isolate and Label OT-I T Cells:
o Prepare a single-cell suspension from the spleen and lymph nodes of an OT-I mouse.[8]

o Isolate CD8+ T cells using a negative selection magnetic bead kit according to the
manufacturer's protocol. Purity should be >90%.

o Label the purified OT-I cells with 5 uM CFSE in PBS for 10 minutes at 37°C. Quench the
reaction with 5 volumes of cold complete medium. Wash cells twice.

e Set up Co-culture:

o

Plate 2 x 104 cDC1s per well in a 96-well U-bottom plate.

[¢]

Add apoptotic antigen-expressing cells at a 1:1 ratio with cDC1s.

Add 2 x 105 CFSE-labeled OT-I T cells to the wells.

[e]

[e]

Include controls: T cells + DCs (no antigen), T cells alone, T cells + antigen (no DCs).

o

Incubate for 72 hours at 37°C, 5% CO:a.

e Analysis:

[¢]

Harvest cells from the wells. If desired, collect supernatant for cytokine analysis by ELISA.

[e]

Stain cells with fluorescently-conjugated antibodies against CD8 and activation markers
like CD69, along with a viability dye.

[e]

Acquire samples on a flow cytometer.

o

Gate on live, singlet, CD8+ cells and analyze the CFSE histogram to determine the
percentage of proliferated cells (cells that have diluted the CFSE dye).

Protocol 2: In Vivo cDC1 Cross-Presentation Assay
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This protocol describes the adoptive transfer model to measure antigen cross-presentation in
Vivo.

Preparation & Transfer

1. Isolate OT-I CD8+ T Cells

2. Label OT-I Cells with CFSE

3. Adoptively Transfer Labeled
OT-I Cells into Recipient Mice
(A%

Antigen Challehge & Incubation

4. Challenge Mice with
Cell-Associated Antigen
(e.g., OVA+ Splenocytes, i.v.)

5. Wait for 3 Days

6. Harvest Spleen and
Draining Lymph Nodes

7. Prepare Single-Cell
Suspensions

8. Stain and Analyze
by Flow Cytometry
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Caption: Workflow for In Vivo Cross-Presentation Assay. (Within 100 characters)

Materials:

OT-I transgenic mice (CD45.1+ or CD45.2+)

» Recipient C57BL/6 mice (CD45.2+ or CD45.1+, congenic marker mismatch is required to
track transferred cells)

o Cell-associated antigen (e.g., splenocytes from a C57BL/6 mouse loaded with OVA protein,
or apoptotic OVA-expressing cells)

o CFSE or other proliferation dye (e.g., CellTrace™ Violet)
» Sterile PBS
» Flow cytometry antibodies: Anti-CD8, Anti-CD45.1, Anti-CD45.2
Methodology:
e Prepare and Label OT-I Cells:
o Isolate and purify CD8+ T cells from an OT-I mouse as described in Protocol 1.

o Label the cells with CFSE (or another proliferation dye). Resuspend at a concentration of
1-2 x 107 cells/mL in sterile PBS.

o Adoptive Transfer:
o Inject 1-2 x 106 labeled OT-I cells in 100-200 puL of PBS into the tail vein of recipient mice.
e Antigen Challenge:

o 24 hours after T cell transfer, inject the antigen. For cell-associated antigen, 5 x 106 to 1 x
107 apoptotic OVA-expressing cells in 200 pL PBS can be administered intravenously.[6]

o Include a control group of mice that receive PBS instead of antigen.
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e Harvest and Analysis:

o

Three days after antigen challenge, euthanize the mice and harvest the spleen and
relevant lymph nodes (e.g., inguinal, axillary).[9]

o Prepare single-cell suspensions from the harvested organs.[3]

o Lyse red blood cells from the spleen samples.

o Stain the cells with antibodies against the congenic marker (CD45.1 or CD45.2) and CD8.
o Acquire samples on a flow cytometer.

o Gate on the adoptively transferred population (e.g., live, singlet, CD45.1+, CD8+ cells) and
analyze the CFSE histogram to quantify proliferation.

Conclusion

The assessment of cDC1 cross-presentation is fundamental to understanding T cell immunity
and developing effective immunotherapies. The choice between in vitro and in vivo assays
depends on the specific research question. In vitro assays are invaluable for mechanistic
studies in a controlled setting, while in vivo models provide the definitive test of physiological
function. By employing the robust protocols and quantitative frameworks outlined in these
notes, researchers can accurately and reproducibly measure this critical cDCL1 function, paving
the way for new insights and therapeutic strategies in cancer and infectious disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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